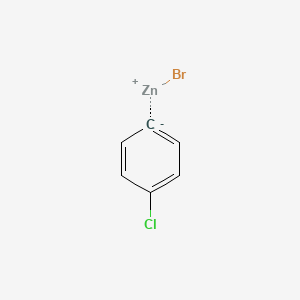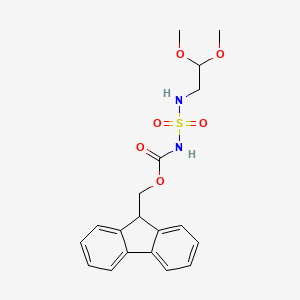
7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Nitration: The starting material, 4,6-dichloroquinazoline, undergoes nitration to introduce a nitro group at the 7-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.
Bromination: The amino group is converted to a bromo group through a bromination reaction using bromine or a brominating agent.
Chloromethylation: Finally, the chloromethyl group is introduced at the 2-position using formaldehyde and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The presence of halogen atoms allows for coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives with altered functional groups.
Coupling Products: Biaryl or other coupled products with extended conjugation.
科学的研究の応用
7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of kinase inhibitors and anticancer drugs.
Biological Studies: The compound is used in studies to investigate its biological activity, including its effects on cell signaling pathways and enzyme inhibition.
Chemical Biology: It is employed as a probe to study protein-ligand interactions and to identify potential drug targets.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. This inhibition can lead to the disruption of cancer cell proliferation and survival pathways. Additionally, the compound’s halogen atoms may enhance its binding affinity and specificity for certain targets.
類似化合物との比較
- 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline
- 7-Bromo-4,6-dichloro-2-methylquinazoline
- 7-Bromo-4,6-dichloro-2,3-dihydrobenzothiophene
Comparison:
- 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline: This compound has a trifluoromethyl group instead of a chloromethyl group, which may alter its electronic properties and reactivity.
- 7-Bromo-4,6-dichloro-2-methylquinazoline: The presence of a methyl group instead of a chloromethyl group can affect the compound’s steric and electronic characteristics.
- 7-Bromo-4,6-dichloro-2,3-dihydrobenzothiophene: This compound has a different core structure (benzothiophene) but shares similar halogen substitutions, which may influence its chemical behavior and applications.
特性
IUPAC Name |
7-bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl3FN2/c10-6-4(12)1-3-8(7(6)14)15-5(2-11)16-9(3)13/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVNHUMPLWRKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl3FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B6315451.png)
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)

![5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B6315467.png)
![Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315480.png)
![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)

![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)

![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6315514.png)


![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)
